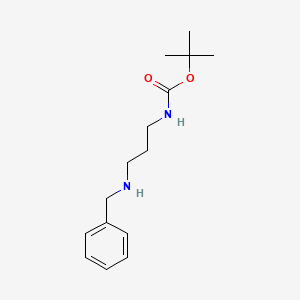

tert-Butyl (3-(benzylamino)propyl)carbamate

説明

Synthesis Analysis

The synthesis of compounds similar to “tert-Butyl (3-(benzylamino)propyl)carbamate” often involves the use of tert-butyl carbamate (Boc) as a protecting group . The Boc group is stable towards most nucleophiles and bases, making it an attractive option for protecting an amino function . Various methods have been developed to facilitate the N-tert-butyloxycarbonylation of amines, including the use of ionic liquids, hexafluoroisopropanol (HFIP) as a solvent and catalyst, and perchloric acid adsorbed on silica gel .Chemical Reactions Analysis

The Boc group in “this compound” can be cleaved under anhydrous acidic conditions . The compound may also participate in palladium-catalyzed cross-coupling reactions .科学的研究の応用

Novel Reductive Cleavage Methods

A study by Murato, Shioiri, and Yamada (1977) demonstrated the use of tert-butyl carbamate derivatives in novel reductive cleavage methods. They explored the sodium borohydride reduction of these compounds in different alcohols, leading to various derivatives with potential applications in organic synthesis (Murato, Shioiri, & Yamada, 1977).

Structural Characterization and Hydrogen Bond Analysis

Das et al. (2016) synthesized and characterized structures of tert-butyl carbamate derivatives using single crystal X-ray diffraction. They analyzed the nature of interactions within these molecules, particularly focusing on hydrogen bonding and its role in forming three-dimensional architectures (Das et al., 2016).

作用機序

Target of Action

Tert-butyl N-[3-(benzylamino)propyl]carbamate, also known as BOC-DAP-BZL HCL or tert-Butyl (3-(benzylamino)propyl)carbamate, selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These targets play a crucial role in the transmission of electrical signals in nerve cells and in the development of the nervous system, respectively.

Mode of Action

Tert-butyl N-[3-(benzylamino)propyl]carbamate interacts with its targets by binding to specific sites on the voltage-gated sodium channels and CRMP2 . This binding results in the enhancement of slow inactivation of the channels and regulation of CRMP2, altering the normal function of these targets .

Biochemical Pathways

The interaction of Tert-butyl N-[3-(benzylamino)propyl]carbamate with its targets affects several biochemical pathways. The enhanced slow inactivation of voltage-gated sodium channels can affect the propagation of action potentials in neurons, potentially leading to changes in neuronal excitability . The regulation of CRMP2 can influence the development and plasticity of the nervous system .

Result of Action

The molecular and cellular effects of Tert-butyl N-[3-(benzylamino)propyl]carbamate’s action include changes in neuronal excitability due to altered function of voltage-gated sodium channels and potential changes in nervous system development and plasticity due to regulation of CRMP2 .

特性

IUPAC Name |

tert-butyl N-[3-(benzylamino)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-7-10-16-12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCVPGXECWXUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90914-08-2 | |

| Record name | tert-butyl N-[3-(benzylamino)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

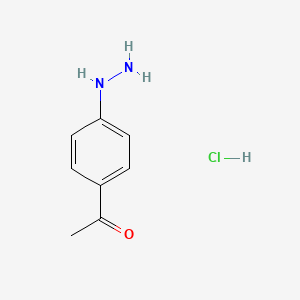

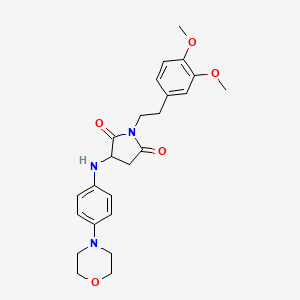

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2718569.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2718570.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2718574.png)

![5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-((3-(4-Ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2718577.png)